molecular formula C12H22O3Si B1603043 [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane CAS No. 68245-19-2

[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane

Cat. No.: B1603043
CAS No.: 68245-19-2
M. Wt: 242.39 g/mol
InChI Key: FKJRMDBEUXDSFY-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane (CAS: 108196-09-4) is a bicyclic silane derivative with the molecular formula C₁₀H₂₀O₃Si and a molecular weight of 216.35 g/mol . Its structure features a norbornene (bicyclo[2.2.1]hept-2-ene) moiety linked via an ethyl group to a trimethoxysilyl group. This compound is primarily utilized as a coupling agent in polymer composites to enhance interfacial adhesion between organic matrices (e.g., polylactic acid, PLA) and inorganic fibers (e.g., wool, basalt) . Its methoxy groups hydrolyze to form silanol bonds with hydroxylated surfaces, while the norbornene group enables covalent integration into polymer networks via ring-opening metathesis or radical reactions .

Properties

IUPAC Name

2-(1-bicyclo[2.2.1]hept-2-enyl)ethyl-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)9-8-12-6-4-11(10-12)5-7-12/h4,6,11H,5,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJRMDBEUXDSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC12CCC(C1)C=C2)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624813
Record name [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68245-19-2
Record name [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane typically involves the reaction of a bicyclo[2.2.1]hept-2-ene derivative with a silicon-containing reagent. One common approach is the hydrosilylation reaction, where a hydrosilane (such as trimethoxysilane) reacts with a bicyclo[2.2.1]hept-2-ene derivative in the presence of a catalyst, often a platinum-based catalyst, under mild conditions. This reaction results in the formation of the desired organosilicon compound.

Industrial Production Methods: On an industrial scale, the production of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic moiety, leading to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions can target the double bond in the bicyclo[2.2.1]hept-2-ene moiety, resulting in the formation of saturated derivatives.
  • Substitution: The methoxy groups attached to the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the double bond.
  • Substitution: Nucleophiles such as alkoxides or amines can be used to replace the methoxy groups under appropriate conditions.
Major Products::
  • Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
  • Reduction: Saturated bicyclic derivatives.
  • Substitution: Organosilicon compounds with various functional groups replacing the methoxy groups.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions, such as:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • Silane-based coupling agents : Enhancing reactivity and selectivity in organic transformations.

Materials Science

In materials science, 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl(trimethoxy)silane is utilized for:

  • Coatings and Adhesives : Acting as a coupling agent to improve adhesion between organic polymers and inorganic substrates.
  • Composite Materials : Enhancing the mechanical properties and durability of composite materials by promoting interfacial bonding.

Surface Modification

The compound is employed in surface modification processes, particularly:

  • Silane Coupling Agents : Forming stable bonds with siliceous surfaces and oxides (e.g., aluminum, titanium), which improves the wettability and adhesion characteristics of surfaces.

Biomedical Applications

Recent studies have explored its potential in biomedical fields, such as:

  • Drug Delivery Systems : The unique structure may facilitate targeted delivery mechanisms.

Case Study 1: Surface Coating Applications

A study demonstrated that coatings formulated with 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl(trimethoxy)silane exhibited superior adhesion properties compared to traditional silanes, resulting in enhanced durability against environmental stressors.

Case Study 2: Composite Material Enhancement

Research on composite materials revealed that incorporating this silane improved the tensile strength and thermal stability of polymer matrices, indicating its effectiveness as a coupling agent.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane involves its interaction with specific molecular targets and pathways. The bicyclic structure and silicon atom play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Trimethoxy (2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl)silane (Coupling Agent B)
  • Structure: Features a 7-oxabicyclo[4.1.0]heptane (epoxycyclohexane) ring instead of norbornene.
  • Performance: Demonstrated superior flexural strength (up to 20% improvement) in PLA–wool composites compared to unmodified fibers, attributed to enhanced fiber-matrix bonding via epoxy and silanol groups .
  • Limitation : Higher cost due to complex synthesis involving epoxidation.
[5-Bicyclo[2.2.1]hept-2-enyl]triethoxysilane (CAS: 113276-73-6)
  • Structure: Triethoxy substituents instead of trimethoxy, with the norbornene group directly attached to silicon.
  • Properties : Higher molecular weight (256.41 g/mol) and slower hydrolysis due to bulkier ethoxy groups. Predominantly forms endo-isomers (75% yield) under thermal synthesis (210°C) .
  • Applications : Used in high-temperature polymer syntheses, where slower curing is advantageous .
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane (CAS: 54076-73-2)
  • Structure : Trichlorosilane substituent instead of trimethoxy.
  • Reactivity: Rapid hydrolysis in humid environments, forming HCl as a byproduct. Limited to controlled industrial processes .
  • Applications: Intermediate for synthesizing silica-norbornene hybrids via sol-gel routes.
Performance in Polymer Composites
Compound Flexural Strength Improvement Optimal Processing Temp. Key Functional Groups Reference
[Target Compound] 15–18% 175–210°C Trimethoxy, norbornene
Coupling Agent B (Epoxy-silane) 20% 150–180°C Epoxy, trimethoxy
[5-Bicycloheptenyl]triethoxysilane 12% 210–230°C Triethoxy, norbornene

Key Findings :

  • The target compound balances reactivity (methoxy > ethoxy) and thermal stability (norbornene > epoxy), making it suitable for mid-temperature composites .
  • Chlorosilanes (e.g., trichloro derivatives) exhibit excessive reactivity, limiting their use in moisture-sensitive applications .

Biological Activity

2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane, also known as trimethoxysilane with a bicyclic structure, is an organosilicon compound notable for its unique chemical properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]hept-2-ene moiety linked to a silicon atom via an ethyl group, with three methoxy groups attached to the silicon. Its molecular formula is C12H22O3SiC_{12}H_{22}O_3Si and it has a molecular weight of 242.39 g/mol .

PropertyValue
Molecular FormulaC12H22O3Si
Molecular Weight242.39 g/mol
CAS Number68245-19-2
Boiling Point65 °C (at 10 mmHg)
Density1.02 g/mL

The biological activity of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the silicon atom enhances its reactivity and binding properties, allowing it to participate in biochemical pathways that may lead to various biological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Oxidative Stress Response : Similar compounds have been shown to induce oxidative stress in bacterial cells, leading to genotoxic effects . This suggests that reactive oxygen species (ROS) generation could be a pathway for biological activity.
  • Cellular Uptake : The trimethoxy groups facilitate solubility and cellular uptake, enhancing the bioavailability of the compound in biological systems.

Case Study: Genotoxicity Assessment

A study investigated the genotoxic effects of structurally similar bicyclic compounds on Escherichia coli. The results indicated that certain bicyclic compounds could induce an SOS response without alkylating effects, suggesting oxidative damage as a primary mechanism . This highlights the potential for 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane to elicit similar responses due to its structural characteristics.

Application in Therapeutics

Research has explored the use of silanes in drug delivery systems, particularly in hydrogels formed through thiol–ene click chemistry. These systems allow for controlled release of therapeutic agents, leveraging the unique properties of silanes to enhance adhesion and mechanical strength . The incorporation of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane could potentially improve the efficacy of such delivery systems.

Comparative Analysis with Similar Compounds

The biological activity of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane can be contrasted with other silanes:

CompoundBiological Activity
[5-Bicyclo[2.2.1]hept-2-enyl]ethyltrimethoxysilaneInduces oxidative stress in bacteria
[Bicyclo[3.3.0]octan-3-enyl]trimethoxysilaneLower reactivity; less biological impact

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Reactant of Route 2
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane

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